7-Bromo-5-nitro-1H-benzimidazole
Overview
Description
7-Bromo-5-nitro-1H-benzimidazole is a derivative of benzimidazole, a key heterocycle in therapeutic chemistry . Benzimidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .
Synthesis Analysis
Benzimidazole is produced by the condensation of o-phenylenediamine with formic acid . The synthesis of benzimidazole derivatives has attracted much attention from chemists and numerous articles on the synthesis of this class of heterocyclic compound have been reported over the years . A one-pot procedure for the conversion of aromatic and heteroaromatic 2-nitroamines into bicyclic 2H-benzimidazoles employs formic acid, iron powder, and NH4Cl as an additive to reduce the nitro group and effect the imidazole cyclization with high-yielding conversions generally within one to two hours .Molecular Structure Analysis
The molecular structure of 7-Bromo-5-nitro-1H-benzimidazole is similar to that of benzimidazole, with the addition of a bromo group at the 7th position and a nitro group at the 5th position .Chemical Reactions Analysis
Benzimidazole derivatives act as mixed type inhibitors, exhibiting stronger inhibitive effect on the cathodic reaction than on the anodic one . The inhibiting behavior appears as a consequence of energetic effect and blocking of the active surface atoms, leading to the decrease of the surface concentration of the hydrogen ions and the increase of hydrogen evolution overpotential .Scientific Research Applications
Antimicrobial and Antitubercular Activity
7-Bromo-5-nitro-1H-benzimidazole derivatives have been investigated for their antimicrobial and antitubercular activities. Studies reveal that certain derivatives display significant activity against a variety of microorganisms, including Mycobacterium tuberculosis. Compounds such as 5-(nitro/bromo)-styryl-2-benzimidazoles show promising results against bacterial strains like Staphylococcus aureus, Escherichia coli, and fungal strains such as Candida albicans (Shingalapur, Hosamani, & Keri, 2009; Ranjith et al., 2013).
Anticancer Potential
Research indicates that derivatives of 7-Bromo-5-nitro-1H-benzimidazole possess anticancer properties. Compounds like 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole have shown significant cytotoxicity against human neoplastic cell lines, suggesting potential as anticancer agents (Romero-Castro et al., 2011).
Antiprotozoal Agents
Derivatives of 7-Bromo-5-nitro-1H-benzimidazole have been synthesized and evaluated for their antiprotozoal activity. Some compounds exhibit promising results against intestinal unicellular parasites like Giardia intestinalis and Entamoeba histolytica, offering potential in treating parasitic diseases (Hernández-Núñez et al., 2017).
Anti-inflammatory and Antimicrobial Activity
Several derivatives of 7-Bromo-5-nitro-1H-benzimidazole show noteworthy anti-inflammatory and antimicrobial activities. Some compounds have demonstrated the ability to inhibit paw edema effectively, and certain derivatives display strong antimicrobial activity against various bacterial and fungal strains (Vasantha et al., 2015).
Antihypertensive Potential
The synthesis and biological evaluation of 5-nitro benzimidazole derivatives have revealed their potential as angiotensin II receptor antagonists, showing effectiveness in lowering blood pressure in hypertensive rat models. This points to their potential application in developing anti-hypertension drugs (Zhu et al., 2014).
Safety And Hazards
properties
IUPAC Name |
4-bromo-6-nitro-1H-benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O2/c8-5-1-4(11(12)13)2-6-7(5)10-3-9-6/h1-3H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVLQTTFTEFTUJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NC=N2)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501302048 | |
Record name | 7-Bromo-5-nitro-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501302048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-5-nitro-1H-benzimidazole | |
CAS RN |
206759-50-4 | |
Record name | 7-Bromo-5-nitro-1H-benzimidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=206759-50-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Bromo-5-nitro-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501302048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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